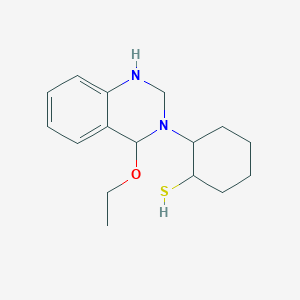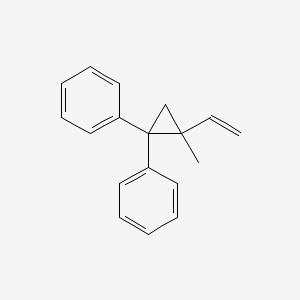
1,1'-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with ethenyl and methyl groups, and two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Substitution Reactions:
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the cyclopropane ring. This can be achieved through Friedel-Crafts alkylation reactions using benzene and appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a saturated cyclopropane derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological processes involving cyclopropane-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound has a similar structure but lacks the cyclopropane ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Ethyl-2-methylcyclopropane: This compound contains a cyclopropane ring with ethyl and methyl groups but lacks the benzene rings. It serves as a useful comparison for understanding the impact of the benzene rings on the compound’s properties.
The uniqueness of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene lies in its combination of a cyclopropane ring with ethenyl and methyl groups and two benzene rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
39520-10-0 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(2-ethenyl-2-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C18H18/c1-3-17(2)14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3 |
InChI-Schlüssel |
FLRJQLSYBSMHFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


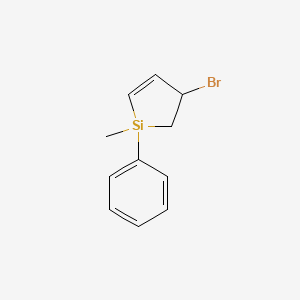
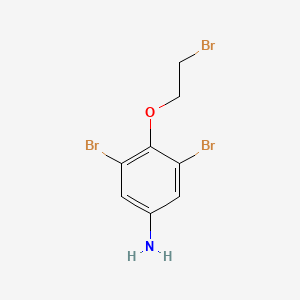
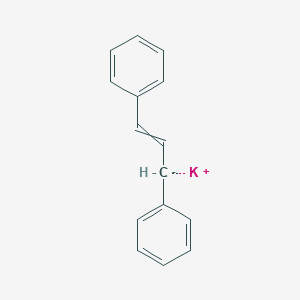
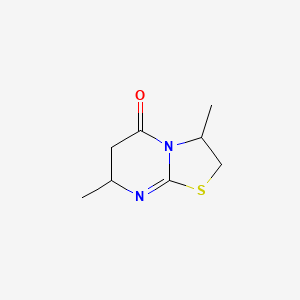
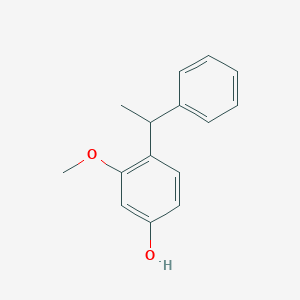

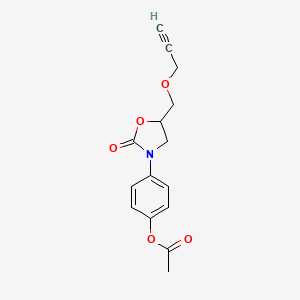
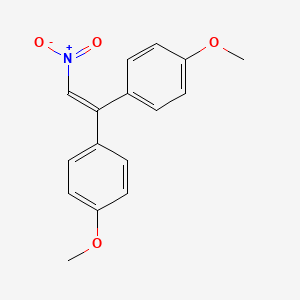
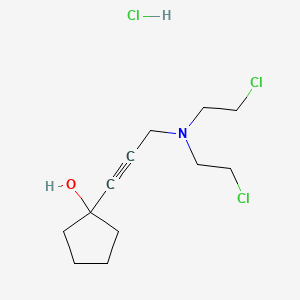
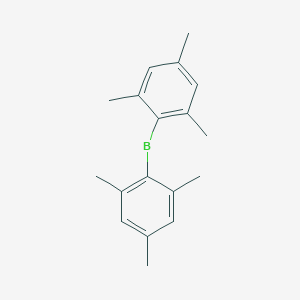
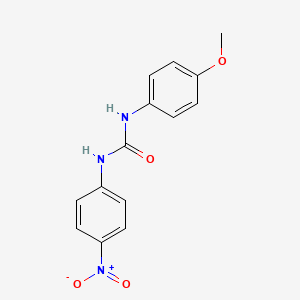
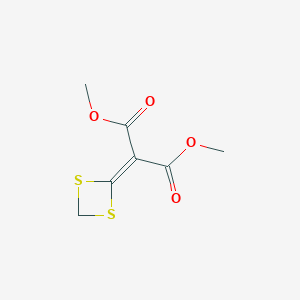
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
